molecular formula C10H11NO2 B3026658 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid CAS No. 1044764-16-0

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid

Cat. No.: B3026658
CAS No.: 1044764-16-0
M. Wt: 177.20
InChI Key: UIVYUTLYDWQGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The 1,2,3,4-tetrahydroisoquinoline scaffold is particularly interesting due to its presence in various natural products and synthetic compounds with significant pharmacological properties .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They interact with various enzymes, proteins, and other biomolecules, and the nature of these interactions is complex and multifaceted .

Cellular Effects

The cellular effects of this compound are broad and varied. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the this compound scaffold .

Temporal Effects in Laboratory Settings

It is known that the compound has a broad range of applications, suggesting that it may have stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses (50–100 mg/kg) of certain tetrahydroisoquinoline derivatives have been shown to produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors .

Transport and Distribution

It is known that the compound has a broad range of applications, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

It is known that the compound has a broad range of applications, suggesting that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-phenylethylamine and an aldehyde or ketone. This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). This reaction is followed by reduction to yield the tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline-5-carboxylic acid derivatives.

    Reduction: Reduction of the compound can yield different tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVYUTLYDWQGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653013
Record name 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044764-16-0
Record name 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.